molecular formula C10H16ClF B2777209 1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane CAS No. 2287314-31-0

1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane

Cat. No.: B2777209
CAS No.: 2287314-31-0
M. Wt: 190.69
InChI Key: PBNKAAQVAVVNII-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace benzene rings, aiming to improve the pharmacokinetic properties of drug candidates .

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane typically involves the following steps:

Industrial production methods often employ continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane can undergo several types of chemical reactions:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of certain biological molecules, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

Properties

IUPAC Name

1-(chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF/c11-8-10-5-9(6-10,7-10)3-1-2-4-12/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNKAAQVAVVNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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